3-methyl-7-(2-methylallyl)-8-(methylamino)-1H-purine-2,6(3H,7H)-dione
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Overview
Description
3-methyl-7-(2-methylallyl)-8-(methylamino)-1H-purine-2,6(3H,7H)-dione is a complex organic compound belonging to the purine family. This compound is characterized by its unique structure, which includes multiple methyl groups and a purine core. It is of significant interest in various scientific fields due to its potential biological and chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-methyl-7-(2-methylallyl)-8-(methylamino)-1H-purine-2,6(3H,7H)-dione typically involves multi-step organic reactions One common method includes the alkylation of a purine derivative with 2-methylallyl bromide under basic conditions, followed by methylation using methyl iodide
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often utilizing continuous flow reactors and advanced purification techniques such as chromatography and crystallization.
Chemical Reactions Analysis
Types of Reactions
3-methyl-7-(2-methylallyl)-8-(methylamino)-1H-purine-2,6(3H,7H)-dione undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can yield different reduced forms of the compound.
Substitution: Nucleophilic and electrophilic substitution reactions are common, especially at the methylamino and methylallyl groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are frequently used.
Substitution: Reagents like alkyl halides and amines are used under various conditions, often in the presence of catalysts.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxo derivatives, while substitution reactions can introduce new functional groups into the molecule.
Scientific Research Applications
3-methyl-7-(2-methylallyl)-8-(methylamino)-1H-purine-2,6(3H,7H)-dione has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential biological activity, including enzyme inhibition and receptor binding.
Medicine: Investigated for its potential therapeutic properties, such as anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 3-methyl-7-(2-methylallyl)-8-(methylamino)-1H-purine-2,6(3H,7H)-dione involves its interaction with specific molecular targets. It may act as an enzyme inhibitor or receptor agonist/antagonist, depending on the context. The pathways involved often include signal transduction and metabolic processes, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
Caffeine: 1,3,7-trimethylxanthine, a well-known stimulant.
Theobromine: 3,7-dimethylxanthine, found in chocolate.
Theophylline: 1,3-dimethylxanthine, used in respiratory diseases.
Uniqueness
3-methyl-7-(2-methylallyl)-8-(methylamino)-1H-purine-2,6(3H,7H)-dione is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties
Properties
Molecular Formula |
C11H15N5O2 |
---|---|
Molecular Weight |
249.27 g/mol |
IUPAC Name |
3-methyl-8-(methylamino)-7-(2-methylprop-2-enyl)purine-2,6-dione |
InChI |
InChI=1S/C11H15N5O2/c1-6(2)5-16-7-8(13-10(16)12-3)15(4)11(18)14-9(7)17/h1,5H2,2-4H3,(H,12,13)(H,14,17,18) |
InChI Key |
LWNJHYOPONACQL-UHFFFAOYSA-N |
Canonical SMILES |
CC(=C)CN1C2=C(N=C1NC)N(C(=O)NC2=O)C |
Origin of Product |
United States |
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